molecular formula C29H29ClN4O4 B14996073 8-chloro-3-(4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one

8-chloro-3-(4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one

Cat. No.: B14996073
M. Wt: 533.0 g/mol
InChI Key: HERGOTZFOBBUAB-UHFFFAOYSA-N
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Description

4-chloro-10-{4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenyl}-9-methyl-8-oxa-10,12-diazatricyclo[7310^{2,7}]trideca-2,4,6-trien-11-one is a complex organic compound with a unique structure that includes a piperazine ring, a methoxyphenyl group, and a diazatricyclo framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-10-{4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenyl}-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one typically involves multiple steps, including the formation of the piperazine ring, the introduction of the methoxyphenyl group, and the construction of the diazatricyclo framework. Key steps may include:

    Formation of the Piperazine Ring: This can be achieved through the reaction of appropriate amines with dihaloalkanes under basic conditions.

    Introduction of the Methoxyphenyl Group: This step often involves the use of methoxybenzene derivatives and coupling reactions such as Suzuki-Miyaura coupling.

    Construction of the Diazatricyclo Framework: This complex structure may be built through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The chloro group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound may be used as a probe to study the interactions of piperazine derivatives with biological targets. Its structural features make it a valuable tool for investigating receptor-ligand interactions.

Medicine

In medicinal chemistry, this compound has potential applications as a lead compound for the development of new drugs. Its piperazine ring and methoxyphenyl group are common motifs in many pharmacologically active compounds.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-chloro-10-{4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenyl}-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one is likely to involve interactions with specific molecular targets such as receptors or enzymes. The piperazine ring may interact with receptor sites, while the methoxyphenyl group could enhance binding affinity through hydrophobic interactions. The diazatricyclo framework may provide additional stability and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-10-{4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenyl}-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one
  • 4-chloro-10-{4-[4-(4-hydroxyphenyl)piperazine-1-carbonyl]phenyl}-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one
  • 4-chloro-10-{4-[4-(4-aminophenyl)piperazine-1-carbonyl]phenyl}-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one

Uniqueness

The uniqueness of 4-chloro-10-{4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenyl}-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one lies in its combination of structural features, which confer specific chemical and biological properties. The presence of the methoxy group enhances its potential for interactions with biological targets, while the diazatricyclo framework provides stability and specificity.

Properties

Molecular Formula

C29H29ClN4O4

Molecular Weight

533.0 g/mol

IUPAC Name

4-chloro-10-[4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenyl]-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one

InChI

InChI=1S/C29H29ClN4O4/c1-29-18-25(24-17-20(30)5-12-26(24)38-29)31-28(36)34(29)22-6-3-19(4-7-22)27(35)33-15-13-32(14-16-33)21-8-10-23(37-2)11-9-21/h3-12,17,25H,13-16,18H2,1-2H3,(H,31,36)

InChI Key

HERGOTZFOBBUAB-UHFFFAOYSA-N

Canonical SMILES

CC12CC(C3=C(O1)C=CC(=C3)Cl)NC(=O)N2C4=CC=C(C=C4)C(=O)N5CCN(CC5)C6=CC=C(C=C6)OC

Origin of Product

United States

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